molecular formula C15H11ClF3NO2 B4577849 2-(3-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(3-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B4577849
M. Wt: 329.70 g/mol
InChI Key: SKPLMODYNGWQGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions under specific conditions to achieve high yields and desired structural features. For example, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide, a compound with a similar structure, was synthesized by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate and tetrahydrofuran (THF) as the organic solvent. The synthesis process was optimized to achieve a yield of 75%, highlighting the importance of reaction temperature, time, and reagent ratios in obtaining high yields of target compounds (Tao Jian-wei, 2009).

Molecular Structure Analysis

Molecular structure analysis of similar compounds provides insights into their conformation and interactions. For instance, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using spectroscopic techniques, revealing its crystallization in the orthorhombic crystal system. The detailed crystal structure analysis offered information on intermolecular hydrogen bonds and intramolecular interactions, which are crucial for understanding the chemical behavior of these compounds (G. Sharma et al., 2018).

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis and structural elucidation of compounds related to 2-(3-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, emphasizing the importance of specific substituents on phenyl rings for biological activity. The synthesis involves various strategies including condensation reactions and is aimed at creating entities with potential biological activities. These studies provide a foundation for understanding the chemical synthesis and structural characterization of similar compounds (Sharma et al., 2018).

Anticancer, Anti-inflammatory, and Analgesic Activities

Several synthesized derivatives have been evaluated for their anticancer, anti-inflammatory, and analgesic activities. Compounds with specific halogen substitutions on the aromatic ring have shown promising results against cancer cell lines, inflammatory conditions, and pain. These activities are attributed to the structural configurations and substituents on the phenyl rings, indicating the potential therapeutic applications of these compounds (Rani et al., 2014).

Antimicrobial and Pesticide Applications

Research has also focused on the synthesis of derivatives for evaluating their antimicrobial activities and potential as pesticides. Specific derivatives have been shown to exhibit considerable antimicrobial activity, which is attributed to the presence of halogens at strategic positions on the phenyl ring. Additionally, some compounds have been characterized as potential pesticides, demonstrating the versatility of these chemical entities in various applications (Olszewska et al., 2008).

properties

IUPAC Name

2-(3-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2/c16-10-4-3-5-11(8-10)22-9-14(21)20-13-7-2-1-6-12(13)15(17,18)19/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPLMODYNGWQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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